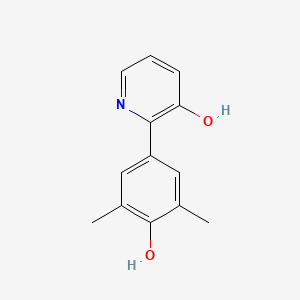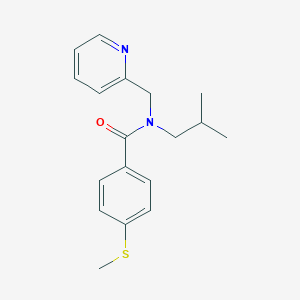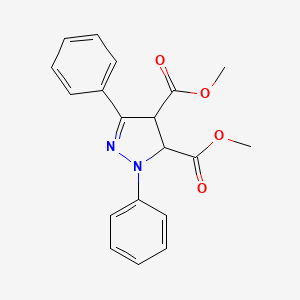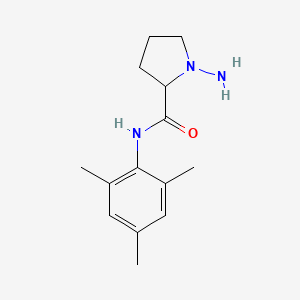
2-(4-Hydroxy-3,5-dimethylphenyl)pyridin-3-ol
描述
2-(4-Hydroxy-3,5-dimethylphenyl)pyridin-3-ol is a heterocyclic aromatic compound that features both a pyridine ring and a phenol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-3,5-dimethylphenyl)pyridin-3-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(4-Hydroxy-3,5-dimethylphenyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on both the pyridine and phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Piperidine derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学研究应用
2-(4-Hydroxy-3,5-dimethylphenyl)pyridin-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and catalysts.
作用机制
The mechanism of action of 2-(4-Hydroxy-3,5-dimethylphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s anticancer effects are linked to its ability to induce apoptosis and inhibit cell proliferation .
相似化合物的比较
Similar Compounds
Pyridine derivatives: Compounds like 2,6-dimethylpyridine and 3-hydroxypyridine share structural similarities.
Phenol derivatives: Compounds such as 4-hydroxy-3,5-dimethylphenyl derivatives.
Uniqueness
2-(4-Hydroxy-3,5-dimethylphenyl)pyridin-3-ol is unique due to the combination of a pyridine ring and a phenol group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
2-(4-hydroxy-3,5-dimethylphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-8-6-10(7-9(2)13(8)16)12-11(15)4-3-5-14-12/h3-7,15-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAYEXUWLVRVHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C2=C(C=CC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[(4-butoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B3820454.png)
![N~4~-[2-(difluoromethoxy)phenyl]-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B3820467.png)
![6-(cyclohexylideneamino)oxy-2-N-[2-(difluoromethylsulfanyl)phenyl]-4-N-methyl-1,3,5-triazine-2,4-diamine](/img/structure/B3820468.png)
![Methyl 2-[(4-ethoxy-6-ethyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B3820470.png)
![6-(propan-2-ylideneamino)oxy-2-N-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B3820479.png)
![4-(4H-1,2,4-triazol-4-yl)-10-oxa-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione](/img/structure/B3820493.png)

![8-chloro-2-methyl-3,4-dihydro-1H-[1]benzofuro[3,2-c]pyridine;hydrochloride](/img/structure/B3820497.png)
![4-[3-(Dimethylamino)propoxycarbonyl]-2,5-diphenylpyrazole-3-carboxylic acid](/img/structure/B3820516.png)
![2-[[Benzyl(methyl)amino]methyl]-1-methylquinazolin-4-one](/img/structure/B3820521.png)

![2,3,5-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole;hydrochloride](/img/structure/B3820530.png)
![[6-Methyl-2-(2-phenylethyl)pyridin-3-yl] adamantane-1-carboxylate;hydrochloride](/img/structure/B3820536.png)

